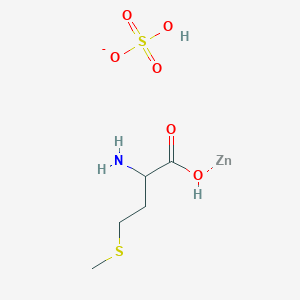
2-Amino-4-methylsulfanylbutanoic acid;hydrogen sulfate;ZINC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Zinc methionine sulfate typically involves the reaction of zinc sulfate with methionine in an aqueous solution. The process can be summarized as follows:
Reactants: Zinc sulfate and DL-methionine.
Reaction Conditions: The reaction is carried out in pure water at a controlled temperature.
Procedure: Zinc sulfate and DL-methionine are mixed in equimolar concentrations in water. The mixture is stirred and heated to a temperature of 70-80°C for about 6 hours.
Industrial Production Methods
Industrial production of Zinc methionine sulfate follows a similar procedure but on a larger scale. The process involves:
Large-scale Reactors: Equipped with heating and stirring mechanisms.
Purification: The product is purified through filtration and drying.
Quality Control: Ensuring the final product meets industry standards for purity and composition.
Analyse Chemischer Reaktionen
Types of Reactions
Zinc methionine sulfate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in methionine can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Methionine sulfoxide, methionine sulfone.
Reduction Products: Various reduced forms of methionine.
Substitution Products: Halogenated or alkylated methionine derivatives.
Wissenschaftliche Forschungsanwendungen
Zinc methionine sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in cellular metabolism and enzyme function.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and immune system support.
Industry: Used as a nutritional supplement in animal feed to improve growth and health
Wirkmechanismus
The mechanism of action of Zinc methionine sulfate involves several pathways:
Zinc Ion Release: The compound releases zinc ions, which are essential for various biological functions.
Methionine Metabolism: Methionine is metabolized into important molecules like S-adenosylmethionine (SAM), which plays a crucial role in methylation reactions.
Antioxidant Activity: The compound exhibits antioxidant properties, protecting cells from oxidative stress
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc Sulfate: A common zinc supplement but lacks the additional benefits of methionine.
Methionine: An essential amino acid but does not provide zinc.
Zinc Gluconate: Another zinc supplement with different bioavailability and absorption properties
Uniqueness
Zinc methionine sulfate is unique because it combines the benefits of both zinc and methionine, providing enhanced bioavailability and additional nutritional benefits compared to other zinc or methionine supplements .
Eigenschaften
Molekularformel |
C5H12NO6S2Zn- |
|---|---|
Molekulargewicht |
311.7 g/mol |
IUPAC-Name |
2-amino-4-methylsulfanylbutanoic acid;hydrogen sulfate;zinc |
InChI |
InChI=1S/C5H11NO2S.H2O4S.Zn/c1-9-3-2-4(6)5(7)8;1-5(2,3)4;/h4H,2-3,6H2,1H3,(H,7,8);(H2,1,2,3,4);/p-1 |
InChI-Schlüssel |
OGEJTFLDUCUYKI-UHFFFAOYSA-M |
Kanonische SMILES |
CSCCC(C(=O)O)N.OS(=O)(=O)[O-].[Zn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















